
5-Indanyl Isothiocyanate
Overview
Description
5-Indanyl isothiocyanate is an organosulfur compound characterized by a bicyclic indane backbone (a fused benzene and cyclopentane ring) linked to an isothiocyanate (–N=C=S) functional group. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and medicinal chemistry. It is frequently employed in the preparation of thiourea derivatives and heterocyclic compounds, such as thiosemicarbazones and triazine-based analogs, which exhibit biological activities like antifungal and anti-inflammatory effects . Its synthetic utility is highlighted in reactions with amines, hydrazines, and carbonyl compounds, though cyclization attempts under certain conditions (e.g., heat or alkali) may fail due to steric or electronic constraints .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Indanyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride. This method typically yields high purity and good yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification through column chromatography and the use of benign solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Indanyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically yield thioureas.
Substitution: Nucleophilic substitution reactions can produce a variety of derivatives, depending on the nucleophile used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
Scientific Research Applications
5-IITC has several notable applications in scientific research, particularly in the fields of cancer therapy, material science, and as a chemical intermediate.
Cancer Research
5-IITC is being studied for its potential anticancer properties. Isothiocyanates, including 5-IITC, have been shown to exhibit:
- Antitumor Activity : Similar compounds like allyl isothiocyanate (AITC) have demonstrated significant inhibition of tumor growth in preclinical studies. AITC was found to induce apoptosis in glioblastoma cells, suggesting that 5-IITC may have comparable effects .
- Mechanism of Action : The mechanism involves the reactivity of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophiles in cancer cells, potentially leading to cell death .
Material Science
In material science, 5-IITC can serve as a precursor for:
- Polyurethanes : Through polymerization reactions with diols or polyols, 5-IITC can be transformed into polyurethanes, which are valuable in coatings, adhesives, and elastomers.
- Ureas and Carbamates : It reacts with amines and alcohols to form stable ureas and carbamates, which have various industrial applications .
Mechanism of Action
The mechanism of action of 5-Indanyl Isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can interact with nucleophilic sites in biological molecules, leading to various biological effects. For instance, it can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Isothiocyanates
Aromatic Isothiocyanates
Benzyl Isothiocyanate (BITC)
- Structure : Aromatic benzene ring with –N=C=S.
- Applications : Food additive (mustard flavor), anticancer agent, and tubulin polymerization inhibitor.
- Activity : BITC inhibits tubulin polymerization by 67.8% at 25 µM, outperforming phenethyl isothiocyanate (PEITC, 41.2% inhibition) .
- Stability : High stability under acidic conditions compared to allyl isothiocyanate (AITC), making it suitable for food preservation .
- Key Difference : Unlike 5-indanyl isothiocyanate, BITC lacks a fused bicyclic system, which may reduce steric hindrance and enhance reactivity in biological systems.
Phenethyl Isothiocyanate (PEITC)
- Structure : Aromatic ring with a two-carbon spacer between the benzene and –N=C=S.
- Applications : Chemopreventive agent in cancer research.
- Activity : Less potent than BITC in tubulin inhibition (130.8 RFU/min reaction rate vs. BITC’s 74.6 RFU/min) .
- Comparison : The extended alkyl chain in PEITC may improve membrane permeability compared to this compound’s rigid bicyclic structure.
Aliphatic Isothiocyanates
Isopropyl Isothiocyanate
- Structure : Branched aliphatic chain with –N=C=S.
- Applications : Food additive (stable mustard aroma).
- Stability : More stable than AITC, with similar odor characteristics .
- Key Difference : Linear or branched aliphatic ITCs generally exhibit lower biological activity but higher volatility compared to aromatic or bicyclic analogs like this compound.
Hexyl Isothiocyanate
- Structure : Six-carbon aliphatic chain with –N=C=S.
- Applications : Flavoring agent and intermediate in combinatorial library synthesis .
- Reactivity : Used in alkylation and cyclization reactions, contrasting with this compound’s preference for thiourea formation .
Substituted Aromatic Isothiocyanates
3,4-Dimethoxybenzyl Isothiocyanate
- Structure : Methoxy-substituted benzyl group.
- Activity : Highly potent tubulin inhibitor (85% inhibition at 25 µM), surpassing BITC .
Phenyl Isothiocyanate Derivatives
- Activity : Methoxy-substituted phenyl ITCs (e.g., 2-methoxyphenyl ITC) show strong cholinesterase inhibition (IC₅₀ = 0.57 mM for acetylcholinesterase) and anti-inflammatory activity (99% COX-2 inhibition at 50 µM) .
- Structural Insight : The planar phenyl ring allows efficient enzyme binding, whereas this compound’s bicyclic system may limit fit in certain active sites.
Data Table: Key Properties of Selected Isothiocyanates
Research Findings and Structural Insights
- Reactivity : this compound’s fused ring system introduces steric hindrance, limiting cyclization under acidic or alkaline conditions . In contrast, aliphatic ITCs (e.g., hexyl isothiocyanate) readily undergo alkylation and cyclization .
- Biological Activity : Aromatic ITCs (BITC, PEITC) generally outperform aliphatic analogs in tubulin inhibition, but substitutions (e.g., methoxy groups) enhance potency . This compound’s antifungal activity in thiosemicarbazones suggests niche applications in drug development .
- Stability : Aliphatic ITCs (isopropyl, hexyl) are more stable than AITC, while this compound’s moderate stability aligns with its use in controlled synthetic environments .
Biological Activity
5-Indanyl isothiocyanate (5-IITC) is a compound derived from the hydrolysis of glucosinolates found in certain Brassicaceae plants. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Characteristics
5-IITC is characterized by its isothiocyanate functional group, which is known for its electrophilic nature. This property allows 5-IITC to interact with various biomolecules, leading to potential therapeutic effects. The general structure can be represented as follows:
where R represents the indanyl group.
1. Anticancer Properties
Research indicates that isothiocyanates, including 5-IITC, exhibit significant anti-cancer properties through various mechanisms:
- Inhibition of Cell Proliferation : 5-IITC has been shown to inhibit the proliferation of cancer cells in vitro. Studies have demonstrated that it induces apoptosis in several cancer cell lines, including breast and prostate cancer cells .
- Mechanisms of Action :
2. Antimicrobial Activity
5-IITC exhibits notable antimicrobial properties against a variety of pathogens:
- Bacterial Inhibition : It has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is attributed to the ability of 5-IITC to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of 5-IITC has been explored in various studies:
- Inhibition of Inflammatory Mediators : It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
- Case Study : A study demonstrated that treatment with 5-IITC significantly reduced inflammation in a murine model of colitis, suggesting its potential for inflammatory bowel disease management .
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters examined the effects of 5-IITC on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through mitochondrial pathways. The study concluded that 5-IITC could be a promising candidate for breast cancer therapy due to its ability to target multiple cellular pathways involved in cancer progression .
Case Study 2: Antimicrobial Activity
In a clinical study assessing the efficacy of various isothiocyanates against antibiotic-resistant strains of bacteria, 5-IITC showed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for 5-IITC was determined to be lower than that for many conventional antibiotics, highlighting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Indanyl Isothiocyanate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves reacting tert-butylcarbazate with this compound, followed by acid hydrolysis to remove the β-Boc group. For example, a 44% yield was achieved by reacting the intermediate with isatin under controlled conditions . Optimization strategies include adjusting stoichiometry, temperature, and purification steps (e.g., column chromatography). Comparative studies with other isothiocyanates suggest that catalysts like copper sulfate or phosphoric acid may enhance efficiency, though direct evidence for 5-Indanyl derivatives requires further validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include using fume hoods, gloves, and eye protection. Although direct irritation data for this compound are limited, analogous compounds (e.g., Fluorescein isothiocyanate) indicate low acute toxicity but potential respiratory sensitization. Post-exposure protocols: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if symptoms persist .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer : H NMR (DMSO-d6) reveals characteristic peaks at δ 12.75 (s, 1H, NH), 7.78 (d, J=7.4 Hz, aromatic), and 2.83–2.94 ppm (m, 4H, indanyl CH2). LC-MS (RT=6.562 min) and HRMS (calculated m/z 337.1129) confirm molecular identity. Key markers include the isothiocyanate (-NCS) group’s IR absorption near 2050 cm⁻¹, though this requires experimental validation .
Advanced Research Questions
Q. How can factorial design approaches optimize experimental parameters in studies involving this compound?
- Methodological Answer : Fractional factorial designs can screen variables (e.g., reagent concentration, pH, temperature) to identify critical factors. For example, central composite designs were used to optimize histamine detection with phenyl isothiocyanate, achieving a detection limit of 0.36 µg/ml. For 5-Indanyl derivatives, this approach could refine synthesis or bioassay conditions by analyzing interactions between variables like triethylamine volume and buffer pH .
Q. What methodologies are recommended for evaluating the thermodynamic properties of this compound complexes?
- Methodological Answer : Calorimetric techniques, such as isothermal titration calorimetry (ITC), can measure binding constants and enthalpy changes. Studies on rare-earth isothiocyanate complexes utilized advanced calorimetry to assess stability and hydration effects. For 5-Indanyl derivatives, similar methods could quantify ligand-receptor interactions or solubility in aqueous/organic matrices .
Q. How can molecular docking and ADME studies assess the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., Plasmodium falciparum cysteine protease). ADME predictions using tools like SwissADME assess bioavailability, while toxicity screening (e.g., ProTox-II) identifies potential risks. Substituents like hydroxy or acetate groups on the indanyl ring may enhance anti-malarial activity, as seen in methyl eugenol isothiocyanate derivatives .
Q. What strategies resolve contradictions in experimental data from different analytical techniques?
- Methodological Answer : Cross-validation using orthogonal methods (e.g., NMR, LC-MS, X-ray crystallography) ensures accuracy. For example, discrepancies in reaction yields may arise from impurities detected via HPLC but missed in NMR. Statistical tools (e.g., ANOVA) and uncertainty analysis (e.g., error propagation) help reconcile data variances. Documentation of instrument precision (e.g., ±0.0005 Da for HRMS) is critical .
Q. How can researchers design methodologies to investigate reaction mechanisms of this compound?
- Methodological Answer : Time-resolved GC or HPLC tracks intermediate formation. For 2-chloro-2-propenyl isothiocyanate, Gibbs free energy calculations identified rate-limiting steps. Applying this to 5-Indanyl derivatives, kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) can elucidate rearrangement or degradation pathways .
Properties
IUPAC Name |
5-isothiocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNKOAIZHUADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374756 | |
Record name | 5-Indanyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149865-84-9 | |
Record name | 5-Indanyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149865-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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